molecular formula C17H20FNO3 B5312829 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5312829
M. Wt: 305.34 g/mol
InChI Key: ONRIVDCJWZRPMT-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclo[2.2.2]octane core, which is a rigid, cage-like structure, and a fluorinated aromatic ring, which imparts distinct chemical properties.

Properties

IUPAC Name

3-[(5-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-9-2-7-12(18)8-13(9)19-16(20)14-10-3-5-11(6-4-10)15(14)17(21)22/h2,7-8,10-11,14-15H,3-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRIVDCJWZRPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: This step involves the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a Friedel-Crafts acylation reaction, using 5-fluoro-2-methylbenzoyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction, advanced purification techniques such as column chromatography, and automated synthesis equipment to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The bicyclo[2.2.2]octane core provides rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
  • 3-[(5-Bromo-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
  • 3-[(5-Iodo-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

The presence of the fluorine atom in 3-[(5-Fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications, distinguishing it from its halogenated analogs.

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